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molecular formula C9H8ClN3O B8785993 N-(4-chloro-1H-benzimidazol-5-yl)acetamide

N-(4-chloro-1H-benzimidazol-5-yl)acetamide

Cat. No. B8785993
M. Wt: 209.63 g/mol
InChI Key: RDFRNOZLOLUYFS-UHFFFAOYSA-N
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Patent
US07807684B2

Procedure details

58 mg (0.277 mmol) of N-(4-chloro-1H-benzimidazol-5-yl)acetamide (24-1) was suspended in a mixture of water, ethanol and concentrated HCl (0.06:1:0.4) for a total of 1 mL. The suspension was stirred and heated at 85° C. under nitrogen for 1 hour and after this time everything was soluble. The heat was turned off the solution was stirred overnight. The reaction was quenched with saturated NaHCO3. The pH was adjusted to 8 by adding solid NaHCO3 and Na2CO3. Extracted the reaction with ethyl acetate, dried, filtered and evaporated to recover the desired product 24-2. MS (M+1): measured 168.2; theoretical 167.0. 1H NMR (CD3OD): 6.75 (dd, 1H), 7.37 (d, 1H), 7.93 (s, 1H).
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[N:9]=[CH:8][NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[NH:11]C(=O)C.C(O)C.Cl>O>[Cl:1][C:2]1[C:10]2[N:9]=[CH:8][NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:11]

Inputs

Step One
Name
Quantity
58 mg
Type
reactant
Smiles
ClC1=C(C=CC=2NC=NC21)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3
ADDITION
Type
ADDITION
Details
by adding solid NaHCO3 and Na2CO3
EXTRACTION
Type
EXTRACTION
Details
Extracted
CUSTOM
Type
CUSTOM
Details
the reaction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to recover the desired product 24-2

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=2NC=NC21)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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